

Chemical stability and degradation of Acid Blue 29

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid Blue 29

Cat. No.: B1384188

[Get Quote](#)

An In-depth Technical Guide on the Chemical Stability and Degradation of **Acid Blue 29**

Introduction

Acid Blue 29 (C.I. 20460) is a disazo anionic dye characterized by its navy blue color and its extensive application in the textile, leather, and ink industries.^{[1][2]} Its molecular structure, containing two azo bonds (–N=N–), makes it a stable and persistent molecule, which contributes to its effectiveness as a dye but also poses significant environmental challenges.^[1] ^[3] The complex aromatic rings in its structure are recalcitrant to natural degradation processes, leading to its accumulation in industrial wastewater.^[3] The discharge of such effluents without adequate treatment can be toxic to aquatic life and may pose health risks, as the degradation of azo dyes can lead to the formation of carcinogenic aromatic amines.^{[4][5]} This guide provides a comprehensive overview of the chemical stability of **Acid Blue 29** and the various advanced methods employed for its degradation, intended for researchers and professionals in drug development and environmental science.

Chemical Structure and Properties:

- Molecular Formula: C₂₂H₁₄N₆Na₂O₉S₂^{[1][6]}
- Molecular Weight: 616.49 g/mol ^{[1][6]}
- CAS Registry Number: 5850-35-1^{[1][6]}

- Class: Double Azo Dye[1]
- Solubility: Soluble in water.[1]

Degradation Methodologies

The robust nature of **Acid Blue 29** necessitates advanced methods for its effective removal from aqueous solutions. Research has primarily focused on Advanced Oxidation Processes (AOPs), microbial degradation, and catalytic oxidation, which are capable of breaking down the complex dye molecule into simpler, less harmful compounds.

Advanced Oxidation Processes (AOPs)

AOPs are characterized by the in-situ generation of highly reactive hydroxyl radicals ($\bullet\text{OH}$), which are powerful, non-selective oxidizing agents capable of degrading refractory organic pollutants.[7]

2.1.1. Fenton and Fenton-like Processes

The Fenton reaction utilizes hydrogen peroxide (H_2O_2) and ferrous ions (Fe^{2+}) to generate hydroxyl radicals, leading to the oxidative degradation of organic compounds.[8] Fenton-like processes employ other oxidants like sodium persulfate (SPS) activated by Fe^{2+} .

Studies have shown that the Fenton process is effective in decolorizing and mineralizing **Acid Blue 29**.[4] The efficiency of this process is highly dependent on several operational parameters, including pH, oxidant concentration, and catalyst dosage.[4] Optimal decolorization is typically observed at an acidic pH of 3.[4][9] In one study, the Fenton process achieved a mineralization efficiency of 34.1% in 180 minutes, demonstrating its capability to not only decolorize but also break down the dye into inorganic products.[4]

2.1.2. Photodegradation

Photodegradation involves the use of light, typically UV, to initiate the degradation process. The efficiency can be significantly enhanced by the addition of a catalyst (photocatalysis) or other oxidants.

- **UV/H₂O₂:** This process generates hydroxyl radicals through the photolysis of hydrogen peroxide. It has been shown to be effective, with degradation favored in both strong acidic (pH 1) and strong basic (pH 12.6) media.[10]
- **Photocatalysis (e.g., UV/TiO₂):** The use of semiconductor catalysts like titanium dioxide (TiO₂) under UV irradiation generates electron-hole pairs, which in turn produce hydroxyl radicals.[7] However, for **Acid Blue 29**, the addition of TiO₂ did not enhance the degradation rate in the presence of 2M NaOH, suggesting that direct photolysis in a highly basic medium was the dominant mechanism in that specific study.[10]

2.1.3. Ozonation

Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at higher pH values.[11][12][13] This AOP is widely used for treating textile effluents containing dyes.

Microbial Degradation

Biodegradation offers an environmentally friendly and cost-effective alternative to chemical methods.[14] This process utilizes the metabolic capabilities of microorganisms like bacteria and fungi to break down dye molecules.

- **Bacterial Degradation:** Consortia of bacterial strains, including *Pseudomonas putida*, *Bacillus subtilis*, and *Pseudomonas aeruginosa*, have demonstrated high efficiency in degrading **Acid Blue 29**.[15][16] A mixed consortium was able to achieve 90% degradation within 22 hours when supplemented with glucose and ammonium nitrate.[15][16] The degradation pathway involves the initial breakdown of the azo bond, leading to the formation of intermediates like metanilic acid and peri acid, which are then further degraded into compounds such as methyl salicylic acid, catechol, and β-ketoadipic acid.[15]
- **Fungal Degradation:** Various species of the fungus *Aspergillus* (e.g., *A. flavus*, *A. niger*) are also effective in decolorizing **Acid Blue 29**, with reported efficiencies exceeding 86%. [17] Optimal conditions for fungal degradation typically include a temperature of 30-35°C and a neutral pH.[17] Fungi can remove dyes through biosorption onto their cell walls and enzymatic degradation.[14]

Catalytic Oxidation

This method involves the use of a heterogeneous catalyst to enhance the oxidative power of reagents like hydrogen peroxide. A study using a copper-ethylenediamine complex intercalated onto montmorillonite K10 clay (MMTK10-Cu(en)₂) as a catalyst with H₂O₂ achieved complete removal of **Acid Blue 29** in 15 minutes under optimized conditions.[2][18] The process efficiency was found to increase with higher concentrations of H₂O₂ and higher temperatures. [2]

Quantitative Data on Degradation

The following tables summarize the quantitative data from various studies on the degradation of **Acid Blue 29**.

Table 1: Degradation of **Acid Blue 29** using Fenton and Fenton-like Processes

Parameter	Fenton (H ₂ O ₂)	Fenton-like (SPS)	Reference
Optimal pH	3	3 and 5	[4]
Decolorization Efficiency	High	High	[4]
Mineralization Efficiency (180 min)	34.1%	28.5%	[4]
Initial Dye Conc.	0.07 mM	0.07 mM	[4]
[Fe ²⁺]	0.015 mM	0.015 mM	[4]

| Oxidant Conc. | 1.08 mM | 0.75 mM | [4] |

Table 2: Degradation of **Acid Blue 29** using Catalytic Oxidation

Parameter	Value	Reference
Catalyst	MMTK10-Cu(en) ₂	[2]
Oxidant	H ₂ O ₂	[2]
Complete Removal Time	15 min	[2][18]
Optimal H ₂ O ₂ Conc.	0.4 M	[2]
Optimal Dye Conc.	5 × 10 ⁻⁵ M	[2]
Temperature	30°C	[2][18]
Decolorization Efficiency (15 min)	84.3% (at 0.4 M H ₂ O ₂)	[2]

| Decolorization Efficiency (18 min) | 88.2% (at 40°C) | [2] |

Table 3: Microbial Degradation of **Acid Blue 29**

Organism Type	Species/Co consortium	Degradation Efficiency	Time	Conditions	Reference
Bacterial Consortium	<i>P. putida</i> , <i>B. subtilis</i> , <i>P. aeruginosa</i>	90%	22 h	80% diluted effluent with glucose & ammonium nitrate	[15][16]

| Fungal Strains | *Aspergillus flavus*, *A. fumigatus*, *A. niger*, *A. terreus* | >86% | Not specified | pH 7, 30-35°C, 100 mg/L initial dye conc. | [17] |

Experimental Protocols

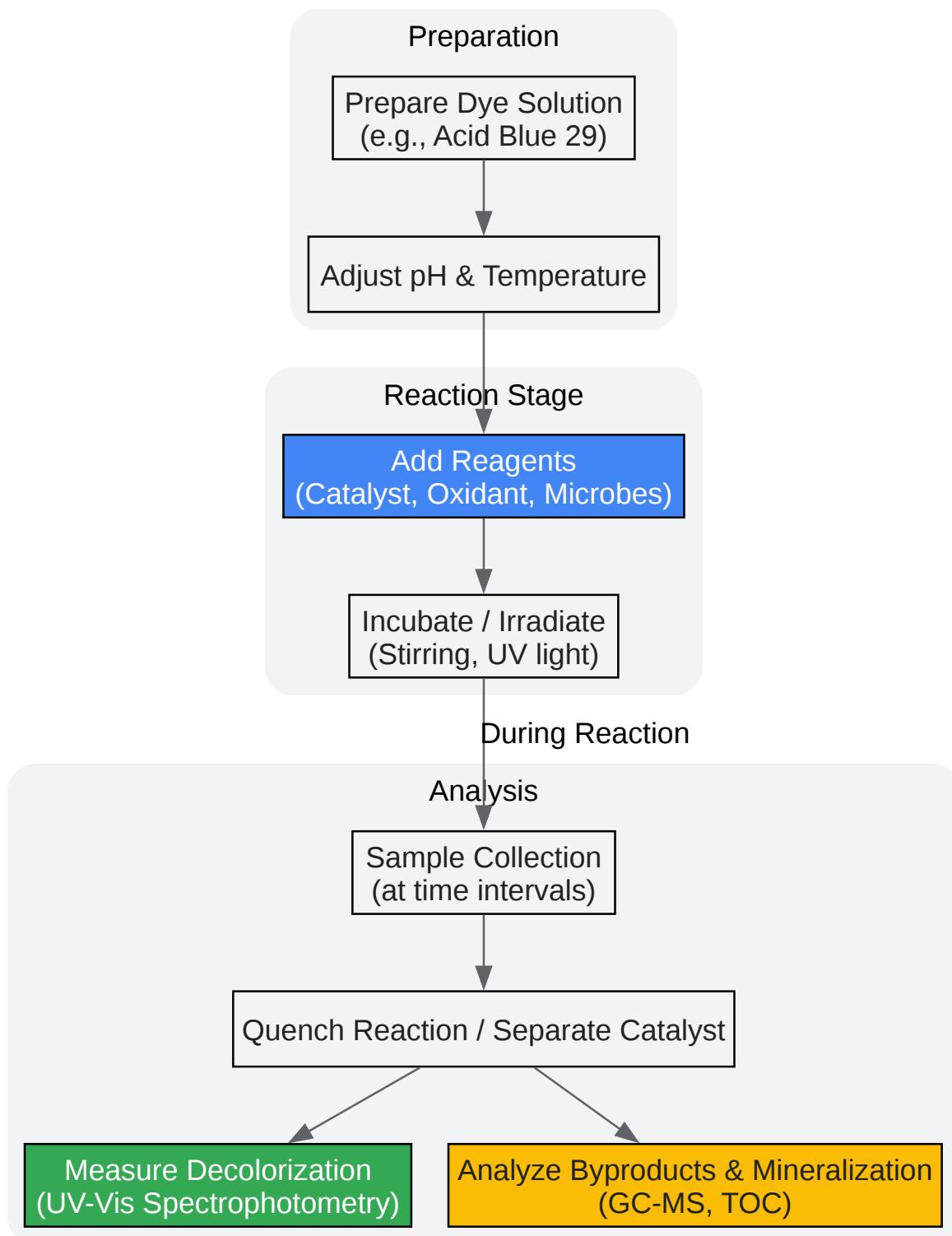
Fenton and Fenton-like Degradation

- Materials: **Acid Blue 29**, hydrogen peroxide (30% w/w), sodium persulfate (SPS), ferrous sulfate (FeSO₄), sulfuric acid (H₂SO₄), and sodium hydroxide (NaOH). [4]

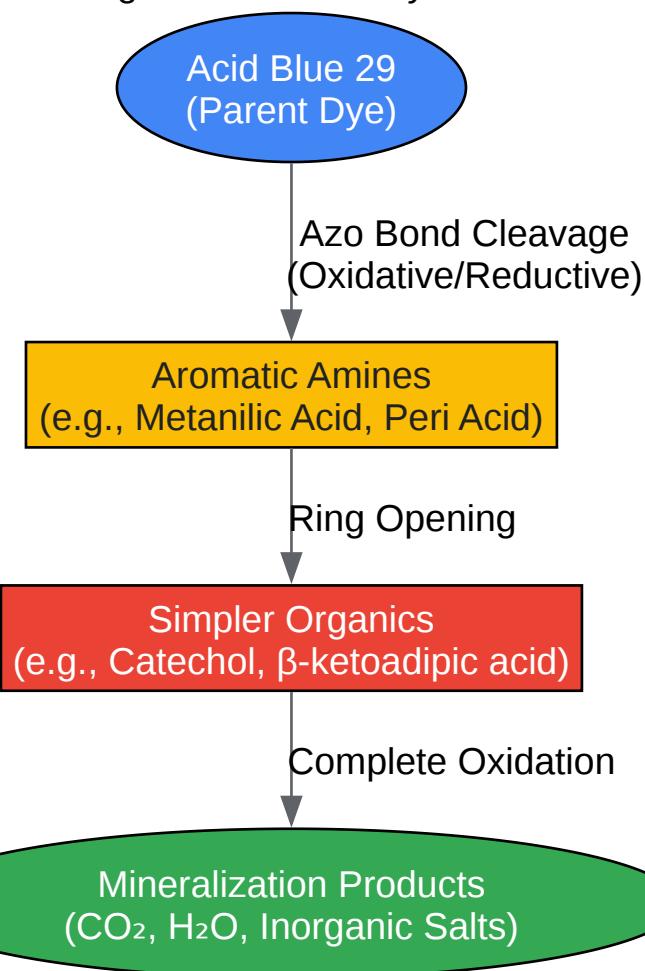
- Methodology:
 - A stock solution of **Acid Blue 29** (0.07 mM) is prepared in deionized water.[4]
 - The pH of the dye solution is adjusted to the desired value (e.g., 3) using H₂SO₄ or NaOH. [4]
 - The reaction is initiated by adding a specific volume of Fe²⁺ solution (to achieve 0.015 mM) followed by the oxidant (H₂O₂ to 1.08 mM or SPS to 0.75 mM).[4]
 - The total volume of the reaction mixture is kept constant (e.g., 100 mL).[4]
 - Aliquots are withdrawn at regular time intervals, and the reaction is quenched (e.g., by adding sodium sulfite).
 - Decolorization is monitored by measuring the absorbance at the dye's λ_{max} (602 nm) using a UV-Vis spectrophotometer.[4]
 - Mineralization is assessed by measuring the Total Organic Carbon (TOC) reduction.[4]

Catalytic Oxidation with MMTK10-Cu(en)₂

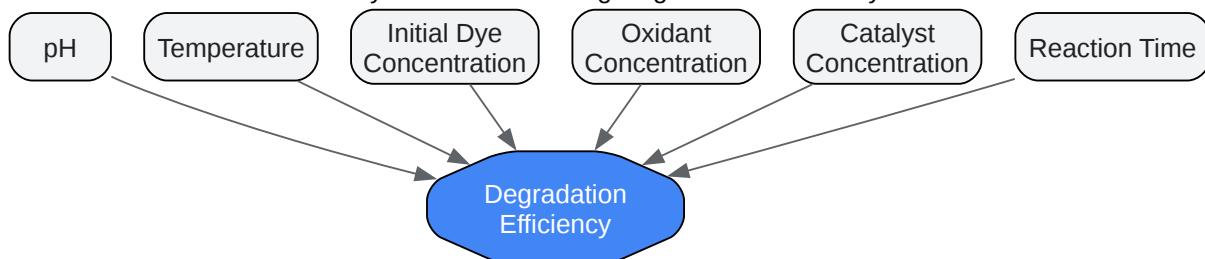
- Materials: **Acid Blue 29** (5×10^{-5} M), hydrogen peroxide (0.2 M), MMTK10-Cu(en)₂ catalyst (0.1 g).[2]
- Methodology:
 - The experiment is performed in a vessel with a constant agitation speed (e.g., 120 rpm) and controlled temperature (e.g., 30°C).[2]
 - 0.1 g of the catalyst is added to the dye solution.[2]
 - The reaction is started by adding the hydrogen peroxide solution.[2]
 - Samples are collected at different time intervals.
 - The catalyst is separated from the solution by centrifugation.


- The change in dye concentration is measured spectrophotometrically by monitoring the absorbance at its characteristic wavelength.[2]

Microbial Degradation by Bacterial Consortium


- Materials and Culture: Bacterial strains isolated from textile effluent, nutrient broth, nutrient agar, **Acid Blue 29**, glucose, and ammonium nitrate.[15][16]
- Methodology:
 - Isolate and identify dye-degrading bacteria from textile effluent using serial dilution and plating on nutrient agar.[15][16]
 - Pre-culture the selected bacterial strains in nutrient broth for 12 hours.[15][16]
 - Construct a bacterial consortium by combining different strains.
 - Inoculate the consortium into a medium containing diluted textile effluent (80%), **Acid Blue 29** (100 mg/L), glucose, and ammonium nitrate.[15][16]
 - Incubate the culture under optimized conditions (e.g., specific pH and agitation).[15][16]
 - Monitor dye degradation by measuring the decrease in absorbance of the culture supernatant over time.
 - Identify degradation byproducts using techniques like Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).[15]

Visualizations


General Experimental Workflow for Dye Degradation

Simplified Degradation Pathway of Acid Blue 29

Key Factors Influencing Degradation Efficiency

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeveristy.com [worlddyeveristy.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Transcriptomic Analysis of Degradative Pathways for Azo Dye Acid Blue 113 in *Sphingomonas melonis* B-2 from the Dye Wastewater Treatment Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Acid Blue 29 | C22H14N6Na2O9S2 | CID 135436776 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Ozonation of Procion Blue Reactive Dye and its Kinetics Study [jpoll.ut.ac.ir]
- 13. Ozone - Wikipedia [en.wikipedia.org]
- 14. Microbial Degradation of Azo Dyes: Approaches and Prospects for a Hazard-Free Conversion by Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microbial Degradation of Acid Blue Dye by Mixed Consortium [pubs.sciepub.com]
- 16. sciepub.com [sciepub.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Chemical stability and degradation of Acid Blue 29]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1384188#chemical-stability-and-degradation-of-acid-blue-29>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com